molecular formula C11H14O B6148178 2-(4-ethylphenyl)propanal CAS No. 68790-19-2

2-(4-ethylphenyl)propanal

Cat. No.: B6148178
CAS No.: 68790-19-2
M. Wt: 162.2
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Description

2-(4-Ethylphenyl)propanal is an organic compound belonging to the class of aldehydes. It is characterized by the presence of an ethyl group attached to the para position of a phenyl ring, which is further connected to a propanal group. This compound is utilized in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)propanal typically involves the Friedel-Crafts alkylation of ethylbenzene with propanal under acidic conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The process involves the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to minimize the use of toxic reagents and reduce operational costs, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 2-(4-ethylphenyl)propanoic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 2-(4-ethylphenyl)propanol.

    Substitution: The ethyl group on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: 2-(4-Ethylphenyl)propanoic acid

    Reduction: 2-(4-Ethylphenyl)propanol

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Ethylphenyl)propanal finds applications in diverse scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The phenyl ring and ethyl group contribute to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Ethylphenyl)propanol: The reduced form of 2-(4-ethylphenyl)propanal, containing an alcohol group instead of an aldehyde group.

    2-(4-Ethylphenyl)propanoic acid: The oxidized form of this compound, containing a carboxylic acid group.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and applications.

Properties

CAS No.

68790-19-2

Molecular Formula

C11H14O

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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